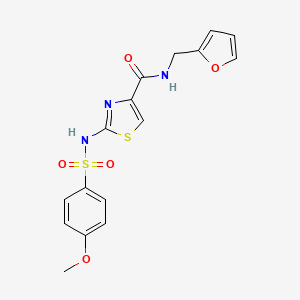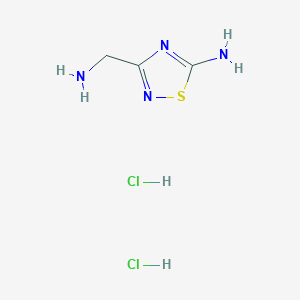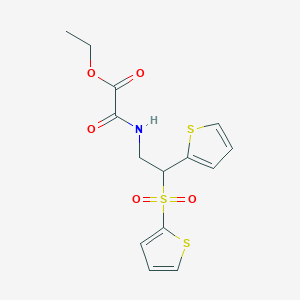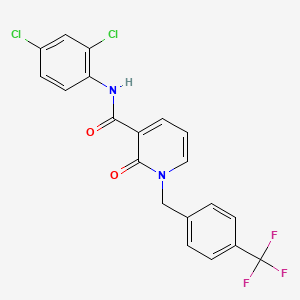
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is functionalized with chlorophenyl, sulfonyl, dimethoxyphenyl, and ethoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl, sulfonyl, dimethoxyphenyl, and ethoxy groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and ethoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the chlorophenyl, sulfonyl, dimethoxyphenyl, and ethoxy groups can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1-propanone
- (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine
Uniqueness
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine is unique due to its specific combination of functional groups and its quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-ethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5S/c1-4-33-18-8-11-21-20(14-18)25(28-17-7-12-22(31-2)23(13-17)32-3)24(15-27-21)34(29,30)19-9-5-16(26)6-10-19/h5-15H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBPYXBBFDJAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)
![4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2862508.png)



![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2862518.png)

![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2862525.png)


